maltodextrin -

maltodextrin

Catalog Number: EVT-8216814
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Maltodextrin is primarily produced from starch sources such as corn, rice, or potatoes. The production process involves the hydrolysis of starch using either acid or enzymatic methods. The choice of source and method affects the properties of the final product, including its dextrose equivalent (DE), which indicates the degree of hydrolysis and thus the sweetness and solubility of the maltodextrin.

Classification

Maltodextrins are classified based on their DE values:

  • Low DE (1-5): Less sweet, more viscous.
  • Medium DE (6-15): Moderate sweetness and viscosity.
  • High DE (16-20): Sweeter and less viscous.
Synthesis Analysis

Methods

Maltodextrin synthesis typically involves two main processes: liquefaction and saccharification.

  1. Liquefaction: Starch is heated with water and treated with alpha-amylase enzymes or acids to break down the starch into shorter chains.
  2. Saccharification: The liquefied starch is further treated with glucoamylase or other enzymes to convert it into maltodextrins.

Technical Details

The production process can be finely controlled to achieve specific DE values. For instance, using Bacillus stearothermophilus alpha-amylase at specific temperatures and pH levels allows for precise control over the hydrolysis process. The resulting maltodextrins can be concentrated into syrups or spray-dried into powders for various applications .

Molecular Structure Analysis

Structure

Maltodextrin consists of glucose units linked by glycosidic bonds. The molecular structure can be represented as:

(C6H10O5)n(C_6H_{10}O_5)_n

where nn denotes the number of glucose units, typically ranging from 3 to 19.

Data

The average molecular weight of maltodextrin varies based on its DE but generally falls between 1,000 to 10,000 Daltons. The specific structure influences its solubility, sweetness, and functional properties in food formulations.

Chemical Reactions Analysis

Reactions

Maltodextrin can undergo various chemical reactions:

  • Hydrolysis: Further breakdown into simpler sugars.
  • Fermentation: Conversion into ethanol or other metabolites by microorganisms.
  • Maillard Reaction: Browning reaction when heated with reducing sugars, affecting flavor and color.

Technical Details

During hydrolysis, maltodextrin can be converted into glucose using enzymes such as glucoamylase. This reaction is crucial in producing high-fructose corn syrup from starch-derived substrates .

Mechanism of Action

Process

Maltodextrin acts primarily as an energy source in biological systems. It is rapidly metabolized by enzymes in the digestive tract, providing quick energy release.

Data

Studies have shown that maltodextrin can significantly enhance performance in endurance sports due to its rapid absorption and conversion to glucose . Its low osmolarity compared to other carbohydrates makes it suitable for use in rehydration solutions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder or syrup.
  • Solubility: Highly soluble in water.
  • Taste: Mildly sweet depending on DE.

Chemical Properties

  • pH: Typically neutral (around 6).
  • Stability: Stable under heat but may undergo browning reactions when exposed to high temperatures with reducing sugars.

Relevant data indicate that maltodextrins with lower DE values tend to have higher viscosities and are less sweet than those with higher DE values .

Applications

Scientific Uses

Maltodextrins are widely utilized in various fields:

  • Food Industry: As a thickener, stabilizer, or bulking agent in products like sauces, dressings, and snacks.
  • Pharmaceuticals: Used as a carrier for active ingredients due to their solubility and non-toxicity.
  • Biotechnology: Serves as a substrate for microbial fermentation processes to produce biopolymers like polyhydroxybutyrate .

Properties

Product Name

maltodextrin

IUPAC Name

(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11+,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-RRPPFORVSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C(C1[C@H]([C@H](C([C@H](O1)O[C@H]2[C@H](C([C@H](OC2CO)O)O)O)O)O)O)O

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